molecular formula C13H8Cl2N2O3 B11995094 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol CAS No. 5375-40-6

2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol

Cat. No.: B11995094
CAS No.: 5375-40-6
M. Wt: 311.12 g/mol
InChI Key: KXCWXFMRPXZNMY-UHFFFAOYSA-N
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Description

2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol typically involves the condensation reaction between 2,4-dichloroaniline and 4-nitrosalicylaldehyde in the presence of a suitable solvent like methanol. The reaction is usually carried out under reflux conditions at a temperature of around 45°C for about 45 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze various biochemical reactions. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, enhances its potential as an antimicrobial agent compared to other similar compounds .

Properties

CAS No.

5375-40-6

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-1-3-12(11(15)6-9)16-7-8-5-10(17(19)20)2-4-13(8)18/h1-7,18H

InChI Key

KXCWXFMRPXZNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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